HOMO-LUMO Gap Widening of 0.26 eV vs Nanographene Precursor via Peripheral Hydrogenation
Peralkylated circumbiphenyl (1) exhibits a HOMO–LUMO gap of 3.17 eV, which is 0.26 eV wider than that of its 60-carbon nanographene precursor (4, 2.91 eV) and 0.15 eV narrower than the parent circumbiphenyl (2, 3.32 eV), as determined by DFT calculations at the same level of theory [1]. This gap sits between the precursor and the parent, demonstrating that peripheral hydrogenation enables precise, incremental tuning of electronic structure that is inaccessible through conventional π-expansion strategies alone. The corresponding UV–vis absorption maxima corroborate this trend: 381 nm for 1, 411 nm for 4 (a 30 nm blue-shift), and 364 nm for parent 2 [1].
| Evidence Dimension | HOMO–LUMO energy gap (DFT-calculated) |
|---|---|
| Target Compound Data | Peralkylated circumbiphenyl (1): 3.17 eV; absorption λmax = 381 nm |
| Comparator Or Baseline | Nanographene precursor (4): 2.91 eV, λmax = 411 nm; Parent circumbiphenyl (2): 3.32 eV, λmax = 364 nm |
| Quantified Difference | ΔE_gap = +0.26 eV vs precursor 4; ΔE_gap = –0.15 eV vs parent 2; Δλmax = –30 nm vs 4, +17 nm vs 2 |
| Conditions | DFT calculations (HOMO/LUMO); UV–vis absorption in THF solution |
Why This Matters
This quantifies the extent to which peripheral hydrogenation shifts the electronic structure, enabling researchers to select circumbiphenyl-derived materials for applications requiring a specific band-gap window between 2.9 and 3.3 eV, inaccessible to either the fully conjugated precursor or the unsubstituted parent.
- [1] Yao, X., Wang, X.-Y., Simpson, C., Paternò, G. M., Guizzardi, M., Wagner, M., Cerullo, G., Scotognella, F., Watson, M. D., Narita, A., & Müllen, K. (2019). Regioselective Hydrogenation of a 60-Carbon Nanographene Molecule toward a Circumbiphenyl Core. Journal of the American Chemical Society, 141(10), 4230–4234. https://doi.org/10.1021/jacs.9b00384 View Source
